molecular formula C9H7Cl2N3O2 B3096752 Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate CAS No. 1289151-91-2

Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate

Cat. No. B3096752
M. Wt: 260.07 g/mol
InChI Key: FMUXHTXTSSEQQO-UHFFFAOYSA-N
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Description

Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate is a chemical compound . It is a derivative of pyrimidine , a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Scientific Research Applications

Synthesis and Derivative Formation

  • Chemical Synthesis : Ethyl esters, including compounds similar to Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate, have been synthesized and transformed into corresponding carboxylic acids through alkaline hydrolysis. These acids have been studied for various activities including anti-inflammatory and analgesic effects (Abignente et al., 1984).
  • Formation of Heterocyclic Compounds : The compound has been used in the synthesis of novel heterocyclic systems, including pyrido and thieno derivatives, demonstrating its utility in creating complex chemical structures (Bakhite et al., 2005).
  • Derivatization : Research has focused on derivatizing the compound by reacting it with various nucleophiles. This process allows for the creation of diverse chemical entities with potential applications in medicinal chemistry (Wade, 1986).

Antimicrobial Evaluation

  • Antimicrobial Activity : Some derivatives of Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate have been evaluated for their antimicrobial properties, indicating its potential use in developing new antimicrobial agents (Farag et al., 2008).

Novel Heterocyclic Systems

  • Creation of Complex Systems : The compound has been used to synthesize complex heterocyclic systems, contributing to the advancement of organic chemistry and drug discovery (Mohamed, 2021).

Crystallographic Studies

  • Structural Analysis : The title compound has been studied for its crystallographic properties, providing insights into its molecular structure and potential applications in material science (Hu et al., 2007).

properties

IUPAC Name

ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-4-14-7(12-5)3-6(10)13-9(14)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUXHTXTSSEQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate

Synthesis routes and methods

Procedure details

2,6-Dichloro-pyrimidin-4-ylamine and 3-bromo-2-oxo-propionic acid ethyl ester were reacted to provide 5,7-dichloro-imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester. The title compound was prepared from 5,7-dichloro-imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester and 5-methyl-1H-pyrazol-3-ylamine according to the procedure described in Scheme 7. 1H NMR (400 MHz, DMSO) 10.81 (s, 1H) 9.10 (s, 1H) 7.10 (s, 1H) 6.48 (s, 1H) 4.37 (q, J=7.2 Hz 2H) 2.28 (s, 3H) 1.33 (t, J=7.2 Hz, 3H). [M+H] calc'd for C13H14ClN6O2, 321; found, 321.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate
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Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate
Reactant of Route 3
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Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate
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Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate
Reactant of Route 5
Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate
Reactant of Route 6
Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate

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